LogP and Hydrophilicity: Order-of-Magnitude Difference vs. TAK-242 (Resatorvid)
The target compound's computed LogP of -0.099 indicates substantially higher hydrophilicity than the clinical-stage TLR4 inhibitor TAK-242 (ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate). While TAK-242's LogP is reported in the range of approximately 3.5–4.0 based on its chemical structure and measured chromatographic behavior in the original lead optimization series [1], the target compound's negative LogP places it in a different ADME space, predicting enhanced aqueous solubility and reduced plasma protein binding. This LogP shift is primarily driven by the replacement of the lipophilic 2-chloro-4-fluorophenyl substituent with a primary sulfamide (-NHSO₂NH₂) group [1].
| Evidence Dimension | Octanol-water partition coefficient (computed LogP) |
|---|---|
| Target Compound Data | LogP = -0.099 (computed) |
| Comparator Or Baseline | TAK-242 (Resatorvid), LogP ~3.5–4.0 (estimated from reverse-phase HPLC retention and structural class in lead optimization studies [1]) |
| Quantified Difference | ΔLogP ≈ -3.6 to -4.1 units (target compound is >1000-fold more hydrophilic by partition coefficient ratio) |
| Conditions | Computed LogP values using standard fragmentation methods; comparator LogP inferred from medicinal chemistry literature for the cyclohexene sulfamoyl ester series [1]. |
Why This Matters
A LogP difference of >3 units translates to a >1000-fold shift in predicted octanol/water partition, directly impacting oral bioavailability, CNS penetration, and formulation strategy—making the target compound a more suitable starting point for polar, peripheral-target programs compared to TAK-242.
- [1] Yamada M, et al. J Med Chem. 2005;48(23):7457-7467. (TAK-242 lead optimization series including LogP/ADME characterization). View Source
